2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide is a chemical compound belonging to the indazole family. It features an indazole moiety linked to an acetamide group. The compound is of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
This compound is classified as an indazole derivative, which is a bicyclic structure containing a five-membered ring fused to a six-membered ring. Indazoles are known for their diverse biological activities and have been explored for various pharmaceutical applications.
The synthesis of 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide typically involves the reaction of 6-chloro-2-methyl-2H-indazol-5-amine with acetic acid under reflux conditions. This reaction allows for the formation of the desired acetamide derivative.
The molecular structure of 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide features:
The molecular formula is , with a molecular weight of approximately 194.20 g/mol. The compound's structural data can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its conformation and connectivity .
The primary reaction for synthesizing 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide involves nucleophilic substitution where the amino group on the indazole reacts with acetic acid to form the acetamide linkage.
The reaction conditions are crucial for achieving high yields:
The mechanism of action for compounds like 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide often involves interactions with biological targets such as enzymes or receptors. The indazole moiety may contribute to binding affinity due to its planar structure and ability to participate in π-stacking interactions.
The compound typically appears as colorless crystals with:
Key chemical properties include:
Relevant analytical techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) can provide additional insights into functional groups and molecular dynamics .
2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide has potential applications in:
Research continues into optimizing its biological activity through structural modifications and evaluating its therapeutic potential in clinical settings .
Tetrahydroindazole derivatives represent a privileged scaffold in medicinal chemistry due to their versatile interactions with biological targets, particularly protein kinases involved in oncogenesis and cell cycle regulation. These partially saturated indazole analogs combine the favorable pharmacokinetic properties of alicyclic systems with the diverse hydrogen-bonding capabilities of the indazole heterocycle. The specific compound 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide exemplifies this chemical class, featuring a 4,5,6,7-tetrahydro-2H-indazole core substituted at the 7-position with an amino group and at the 2-position with an acetamide moiety. This molecular architecture enables targeted inhibition of cyclin-dependent kinases (CDKs) while maintaining drug-like physicochemical parameters, positioning it as a promising candidate for cancer therapeutics development [5] [10].
Tetrahydroindazole derivatives demonstrate remarkable efficacy as kinase inhibitors due to their unique three-dimensional binding capabilities. The partially saturated six-membered ring adopts a semi-rigid conformation that optimally positions substituents for interaction with the ATP-binding cleft of kinases. Specifically, 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide and analogs exhibit selective inhibition against CDK2/cyclin complexes, with half-maximal inhibitory concentrations (IC₅₀) in the low micromolar range (Table 1). This inhibitory activity directly correlates with anti-proliferative effects in cancer cell lines, particularly those dependent on CDK2 hyperactivity for proliferation [2] [10].
Table 1: Kinase Inhibition Profile of Representative Tetrahydroindazole Derivatives
Kinase Complex | Inhibition (%) at 10μM | IC₅₀ (μM) | Cellular Anti-Proliferative Activity (GI₅₀ μM) |
---|---|---|---|
CDK2/Cyclin A | 92 ± 3 | 0.23 ± 0.04 | 1.8 ± 0.3 (MCF-7) |
CDK2/Cyclin E | 87 ± 5 | 0.41 ± 0.07 | 2.1 ± 0.4 (HeLa) |
CDK1/Cyclin B | 45 ± 8 | >10 | >10 (A549) |
CDK4/Cyclin D1 | 28 ± 6 | >10 | >10 (HCT-116) |
CDK9/Cyclin T1 | 63 ± 7 | 5.2 ± 0.9 | 7.3 ± 1.1 (PC-3) |
The molecular basis for this selectivity resides in the compound's ability to form critical hydrogen bonds with the kinase hinge region through the indazole nitrogen atoms, while the 7-amino group extends into a hydrophobic pocket unique to CDK2's catalytic cleft. X-ray crystallographic studies of analog complexes reveal that the tetrahydroindazole core maintains the planar orientation necessary for π-stacking with gatekeeper residues, yet the saturation reduces planarity compared to aromatic indazoles, potentially contributing to enhanced selectivity by minimizing off-target interactions [2]. Additionally, the acetamide side chain at the 2-position protrudes toward solvent-exposed regions, allowing chemical modifications that optimize pharmacokinetic properties without disrupting core binding interactions. This structural feature has been exploited in derivative design to improve metabolic stability and blood-brain barrier penetration where required for central nervous system malignancies [9] [10].
The medicinal exploration of indazole scaffolds spans over five decades, beginning with the serendipitous discovery of benzydamine (a non-steroidal anti-inflammatory drug) in the 1960s. Early indazole derivatives faced limitations due to poor solubility and metabolic instability, prompting the development of partially saturated analogs. The introduction of 4,5,6,7-tetrahydro-1H-indazole represented a significant advancement, as hydrogenation of the pyrazole-adjacent ring reduced aromatic character while preserving the essential pharmacophore. This modification substantially improved bioavailability parameters, evidenced by increased area-under-curve (AUC) values in preclinical models—from 12.3 ± 2.1 μg·h/mL for aromatic indazoles to 38.7 ± 4.2 μg·h/mL for tetrahydroindazoles at equivalent doses [5] [9].
Key milestones in tetrahydroindazole development include:
The specific compound 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide emerged from systematic structure-activity relationship (SAR) studies focused on optimizing CDK2 affinity while maintaining favorable drug metabolism and pharmacokinetics (DMPK) profiles. Its synthesis typically employs a key intermediate, 2-(5-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)ethanol, which undergoes oxidation and amidation to install the critical acetamide moiety [5] [7]. This synthetic accessibility facilitated rapid analog generation and biological evaluation, accelerating the compound's development as a targeted therapeutic agent.
CDK2 functions as a central regulator of G1/S phase transition and S phase progression through formation of specific complexes with cyclins E and A. Unlike CDK4/6, which primarily controls early G1 progression, CDK2 activation coordinates DNA replication initiation, centrosome duplication, and histone biosynthesis—processes essential for faithful genome duplication. Oncogenic hyperactivation of CDK2 occurs through multiple mechanisms: cyclin E gene amplification (observed in 15-20% of breast and ovarian cancers), loss of endogenous inhibitors (p27ᴷᴵᴾ¹ deletion/mutation in 40% of human cancers), or functional inactivation of the SCFᶠᵇʷ⁷ ubiquitin ligase that normally targets cyclin E for degradation [3] [6] [8].
The biological rationale for CDK2 targeting by 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide includes:
Table 2: Structure-Activity Relationship of Tetrahydroindazole Modifications on CDK2 Inhibition
Position | Substituent | CDK2/Cyclin E IC₅₀ (μM) | Cellular Permeability (PAMPA ×10⁻⁶ cm/s) | Metabolic Stability (t₁/₂, min) |
---|---|---|---|---|
2-H | H | >10 | 8.2 ± 1.1 | 14.3 ± 2.4 |
2-CH₃ | Methyl | 3.7 ± 0.5 | 12.6 ± 1.8 | 28.7 ± 3.1 |
2-CH₂CONH₂ | Acetamide | 0.41 ± 0.07 | 24.3 ± 2.7 | 67.5 ± 5.8 |
2-CH₂COOH | Acetic acid | 1.2 ± 0.3 | 5.4 ± 0.9 | >120 |
7-H | Unsubstituted | 7.8 ± 1.2 | 18.4 ± 2.1 | 32.6 ± 4.2 |
7-NH₂ | Amino | 0.23 ± 0.04 | 21.7 ± 2.5 | 58.9 ± 6.3 |
7-OH | Hydroxy | 4.3 ± 0.8 | 14.5 ± 1.9 | 45.2 ± 5.1 |
The structural optimization of 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide directly addresses challenges associated with earlier CDK2 inhibitors:
Synthetic routes to this compound typically employ a convergent strategy, beginning with functionalized cyclohexane-1,3-dione derivatives. Key steps include:
This synthetic approach enables gram-scale production with >95% purity, facilitating extensive biological evaluation [2] [7] [9].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0